![molecular formula C103H114N22O43 B13398754 4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a fossilized plant wax with a composition that includes long-chain carboxylic acid esters, free long-chain organic acids, long-chain alcohols, ketones, hydrocarbons, and resins . Montan wax is primarily found in locations such as Amsdorf, Germany, and the Ione Basin near Ione, California . It is used in various applications, including car and shoe polishes, paints, and as a lubricant for molding paper and plastics .
Vorbereitungsmethoden
Montan wax is produced from lignite through a multi-step process that includes solvent extraction and refining. The crude wax is extracted using organic solvents under atmospheric pressure, resulting in a product that contains resin and bitumen . The refining process involves deresination, where the resin content is reduced through continuous extraction at low temperatures . The final product, refined montan wax, is obtained after oxidation bleaching, which removes impurities and improves the wax’s color and properties .
Analyse Chemischer Reaktionen
Montan wax undergoes various chemical reactions, including oxidation, reduction, and esterification. During the oxidation process, parameters such as the concentration of oxidants (e.g., sulfuric acid and chromic acid), oxidation time, and the mass ratio of oxidants significantly affect the properties of the refined wax . Common reagents used in these reactions include sulfuric acid, chromic acid, and organic solvents . The major products formed from these reactions include long-chain fatty acids, polyhydroxy fatty acid esters, and free fatty acids .
Wissenschaftliche Forschungsanwendungen
Montan wax has a wide range of applications in various fields:
Wirkmechanismus
Montan wax exerts its effects through its unique chemical structure, which includes long-chain carboxylic acid esters and free long-chain organic acids. These components provide excellent lubrication properties, making montan wax an effective viscosity reducer, mold release agent, and dispersion aid . The wax’s high melting point and chemical stability contribute to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Montan wax is similar to other natural waxes such as carnauba wax and candelilla wax. it has some unique properties that set it apart:
Carnauba Wax: Derived from the leaves of the carnauba palm, carnauba wax has a higher melting point and is harder than montan wax.
Candelilla Wax: Extracted from the leaves of the candelilla shrub, candelilla wax is softer and has a lower melting point compared to montan wax.
Montan wax’s unique composition and properties make it a valuable alternative to these other natural waxes, particularly in industrial applications where high melting points and chemical stability are essential .
Eigenschaften
Molekularformel |
C103H114N22O43 |
|---|---|
Molekulargewicht |
2348.1 g/mol |
IUPAC-Name |
4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate |
InChI |
InChI=1S/C16H19N3O6.3C15H17N3O6.C14H16N4O6.C14H13N3O7.C14H15N3O6/c1-9-17-6-10(14(22)19-9)7-24-11(20)4-5-12(21)25-13-15(23)18-8-16(13,2)3;1-9-16-6-11(15(22)18-9)8-24-14(21)3-2-13(20)23-7-10-4-12(19)17-5-10;1-9-16-6-10(15(22)17-9)7-23-13(20)4-5-14(21)24-8-11-2-3-12(19)18-11;1-9-17-6-11(15(22)18-9)8-24-13(20)3-2-12(19)23-7-10-4-5-16-14(10)21;1-8-15-4-9(13(21)17-8)6-23-11(19)2-3-12(20)24-7-10-5-16-14(22)18-10;1-7-15-5-8(13(21)16-7)6-23-11(19)2-3-12(20)24-9-4-10(18)17-14(9)22;1-8-16-6-9(13(20)17-8)7-22-11(18)2-3-12(19)23-10-4-5-15-14(10)21/h4-6,13,17H,1,7-8H2,2-3H3,(H,18,23)(H,19,22);2-3,6,10,16H,1,4-5,7-8H2,(H,17,19)(H,18,22);4-6,11,16H,1-3,7-8H2,(H,17,22)(H,18,19);2-3,6,10,17H,1,4-5,7-8H2,(H,16,21)(H,18,22);2-4,10,15H,1,5-7H2,(H,17,21)(H2,16,18,22);2-3,5,9,15H,1,4,6H2,(H,16,21)(H,17,18,22);2-3,6,10,16H,1,4-5,7H2,(H,15,21)(H,17,20) |
InChI-Schlüssel |
YABPCHSQTQLWFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC(=O)C1OC(=O)C=CC(=O)OCC2=CNC(=C)NC2=O)C.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CCNC2=O.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CCC(=O)N2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CC(=O)NC2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CNC(=O)N2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OC2CCNC2=O.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OC2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)

![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)
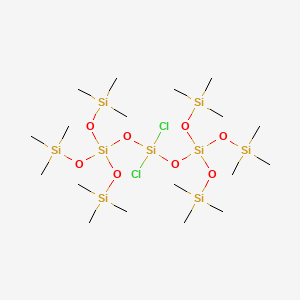
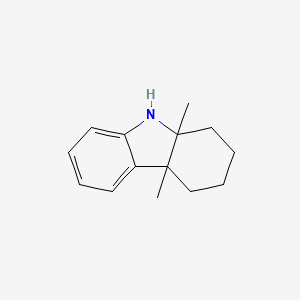
![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
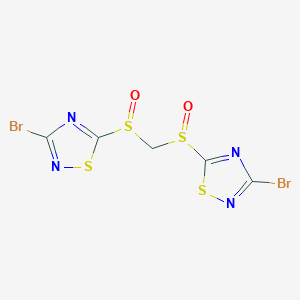
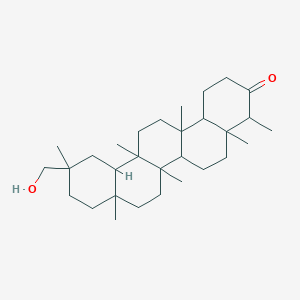
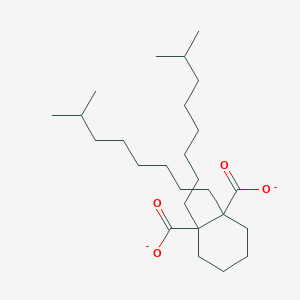
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
